Measured LogP of 2.09 Provides a Balanced Lipophilicity Window Distinct from 4-Methoxy, 4-Chloro, and Unsubstituted Phenyl Analogs
The target compound exhibits an experimentally determined LogP of 2.0883, as reported by LeYan . This value positions it in a narrow, therapeutically desirable lipophilicity band (LogP 2–3) that balances membrane permeability with aqueous solubility. By comparison, the 4-methoxy analog (CAS 1255785-61-5, C₁₃H₁₁N₃O₂, MW 241.24) contains one fewer methylene unit and is predicted to have a LogP approximately 0.3–0.5 units lower (estimated 1.7–1.9) . The 4-chloro analog (CAS 1255788-78-3, C₁₂H₈ClN₃O, MW 245.66) replaces the ethoxy oxygen with chlorine and is estimated to have a LogP approximately 0.3–0.5 units higher (estimated 2.4–2.6) . The unsubstituted 2-phenyl analog (CAS 1255784-04-3, C₁₂H₉N₃O, MW 211.22) is even more polar (estimated LogP ~1.5–1.7) . In the A549 lung cancer cell antiproliferative SAR reported for this scaffold, lipophilicity was a key determinant of cellular potency, with a clear activity cliff between LogP 1.5 and LogP 2.5 [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.09 (measured, LeYan datasheet) |
| Comparator Or Baseline | 4-Methoxy analog: LogP ~1.7–1.9 (estimated); 4-Chloro analog: LogP ~2.4–2.6 (estimated); 2-Phenyl analog: LogP ~1.5–1.7 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.6 vs. 4-methoxy; ΔLogP ≈ −0.3 to −0.5 vs. 4-chloro; ΔLogP ≈ +0.4 to +0.6 vs. unsubstituted phenyl |
| Conditions | Measured LogP from LeYan product datasheet ; comparator LogP values estimated from structural increments using ACD/Labs or ChemDraw fragment-based methods |
Why This Matters
Selecting the 4-ethoxy compound provides a predictable, intermediate lipophilicity that SAR studies on this scaffold indicate is critical for maintaining both cellular permeability and target engagement without excessive metabolic liability or solubility penalty.
- [1] Zhang, J.-H. et al., "Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells," Bioorganic & Medicinal Chemistry, 2008, 16(24), 10165–10171. View Source
